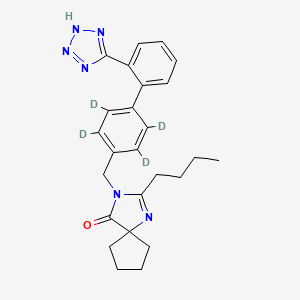

Tolvaptan-d7

Vue d'ensemble

Description

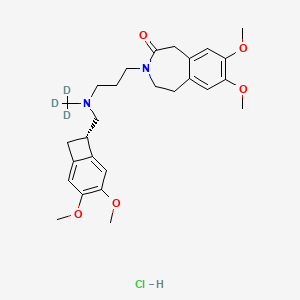

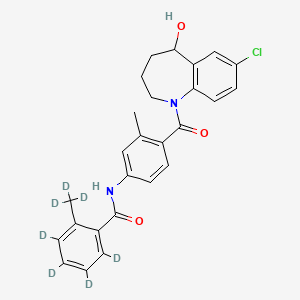

Tolvaptan-d7 est une forme de Tolvaptan marquée au deutérium, un antagoniste sélectif des récepteurs de la vasopressine V2. Tolvaptan est principalement utilisé pour traiter des conditions telles que l'hyponatrémie associée à l'insuffisance cardiaque congestive, la cirrhose et le syndrome de sécrétion inappropriée de l'hormone antidiurétique. Le marquage au deutérium dans this compound est utilisé à des fins de recherche, en particulier dans les études pharmacocinétiques pour suivre le comportement du médicament dans l'organisme .

Mécanisme D'action

Target of Action

Tolvaptan-d7, like its parent compound Tolvaptan, is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . The V2R is predominantly expressed in regions prone to cyst formation, particularly the renal collecting duct and the thick ascending limb . It plays a crucial role in the regulation of water balance in the body .

Mode of Action

This compound interacts with its target, the V2R, by competitively inhibiting the binding of the natural hormone vasopressin . This inhibition prevents the insertion of water channels (aquaporins) into the walls of the renal collecting ducts, thereby reducing water reabsorption and leading to an increase in urine volume without significant electrolyte loss . This process is known as aquaresis .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cyclic adenosine monophosphate (cAMP) signaling pathway . Normally, when vasopressin binds to the V2R, it triggers an increase in cAMP concentration. Elevated cAMP levels stimulate excessive cell proliferation and abnormal fluid secretion, facilitating cyst formation and enlargement, and the subsequent decline of renal function . By inhibiting V2R, this compound interrupts this cAMP-mediated signaling pathway, slowing down cyst formation and progression .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of Tolvaptan. Tolvaptan is absorbed orally with a bioavailability of approximately 40% . It is highly protein-bound (99%) and is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of Tolvaptan is approximately 12 hours . These properties influence the drug’s bioavailability and dosage regimen .

Result of Action

The molecular and cellular effects of this compound action include a decrease in urine osmolality and an increase in free water clearance . At the cellular level, this compound has been shown to inhibit cell cycle progression and induce apoptosis. It also reduces cell invasiveness, particularly anchorage-independent growth and the activity of collagenases type IV .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-administration with moderate to potent CYP3A4 inhibitors and inducers should be avoided due to potential drug interactions . Furthermore, the presence of certain diseases, such as liver disease, can affect the safety and efficacy of this compound . Therefore, it is crucial to consider these factors when administering this compound.

Analyse Biochimique

Biochemical Properties

Tolvaptan-d7, like Tolvaptan, is believed to interact with the vasopressin V2 receptor (V2R), a G protein-coupled receptor . Key residues involved in this interaction include R181, Y205, F287, F178 . These interactions are crucial for the drug’s function as they allow this compound to inhibit the binding of vasopressin to the V2 receptor, thereby inhibiting AVP-induced platelet aggregation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation in vitro in cells from kidney, liver and small-cell lung cancer . In addition, this compound treatment has been associated with reduced oxidative stress levels in ADPKD patients .

Molecular Mechanism

This compound functions as a selective, competitive vasopressin receptor 2 antagonist . It binds to the V2 receptor, blocking the binding of vasopressin. This prevents the activation of the receptor and the subsequent increase in cyclic adenosine monophosphate (cAMP) concentration . This mechanism of action is crucial for its therapeutic effects in conditions like hyponatremia and ADPKD.

Temporal Effects in Laboratory Settings

In rat models with acute and chronic hyponatremia, this compound improved hyponatremia, resulting in the prevention of death, and improved organ water retention . Furthermore, the therapeutic efficacy of this compound remained constant throughout a study period of 4 weeks, although its effects were more pronounced on the first day of treatment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For instance, rats treated with repeated oral administrations of this compound produced dose-dependent aquaresis (i.e., increased urine volume and decreased urine osmolality), which resulted in a gradual increase in plasma sodium concentration .

Metabolic Pathways

This compound, like Tolvaptan, is believed to interrupt the cAMP-mediated signaling pathway through V2R inhibition . This can slow down cyst formation and progression in conditions like ADPKD .

Transport and Distribution

This compound is rapidly absorbed and extensively distributed to all tissues in rats . The radioactivity levels were greatest in the gastrointestinal tract and liver, though the levels in the cerebrum, cerebellum and medulla oblongata were low .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given that it is a V2 receptor antagonist, it is likely to be localized at the cell membrane where the V2 receptor is predominantly found .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

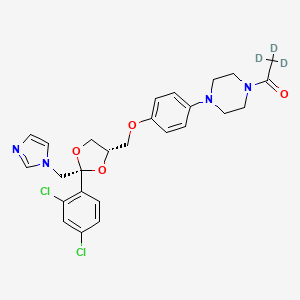

La synthèse de Tolvaptan-d7 implique l'incorporation d'atomes de deutérium dans la molécule de Tolvaptan. Le processus commence généralement par la synthèse des composés intermédiaires, suivie par l'introduction du deutérium. Une méthode courante implique l'utilisation de réactifs deutérés dans les étapes réactionnelles pour remplacer les atomes d'hydrogène par du deutérium. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour assurer une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et une efficacité constantes. L'utilisation de solvants et de réactifs deutérés est optimisée pour minimiser les coûts et maximiser le rendement. Des mesures de contrôle qualité, y compris la HPLC et la spectroscopie de résonance magnétique nucléaire (RMN), sont utilisées pour vérifier la pureté et le marquage isotopique du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Tolvaptan-d7 subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation: Permanganate de potassium en milieu acide.

Réduction: Borohydrure de sodium dans le méthanol.

Substitution: Méthylate de sodium dans le diméthylsulfoxyde (DMSO).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, on peut citer:

Études pharmacocinétiques: Le marquage au deutérium permet aux chercheurs de suivre l'absorption, la distribution, le métabolisme et l'excrétion du médicament dans l'organisme.

Analyse des voies métaboliques: this compound est utilisé pour étudier les voies métaboliques et identifier les métabolites formés dans l'organisme.

Études d'interactions médicamenteuses: Les chercheurs utilisent this compound pour étudier les interactions médicamenteuses potentielles et leurs effets sur la pharmacocinétique de Tolvaptan.

Mécanisme d'action

This compound exerce ses effets en antagonisant de manière sélective et compétitive le récepteur de la vasopressine V2. La vasopressine agit sur les récepteurs V2 présents dans les canaux collecteurs rénaux, favorisant la réabsorption de l'eau. En bloquant ces récepteurs, this compound augmente l'excrétion de l'eau libre, ce qui entraîne une perte nette de liquide et une augmentation des niveaux de sodium sérique. Ce mécanisme est particulièrement bénéfique pour traiter des affections telles que l'hyponatrémie .

Applications De Recherche Scientifique

Tolvaptan-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmacokinetic Studies: The deuterium labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion in the body.

Metabolic Pathway Analysis: this compound is used to study the metabolic pathways and identify the metabolites formed in the body.

Drug Interaction Studies: Researchers use this compound to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Tolvaptan.

Comparaison Avec Des Composés Similaires

Composés similaires

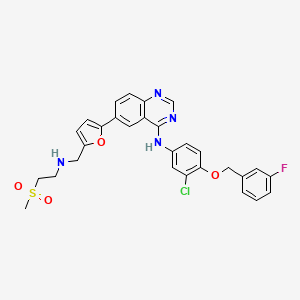

Lixivaptan: Un autre antagoniste des récepteurs de la vasopressine V2 utilisé pour des indications similaires.

Conivaptan: Un antagoniste non sélectif des récepteurs de la vasopressine qui cible à la fois les récepteurs V1a et V2.

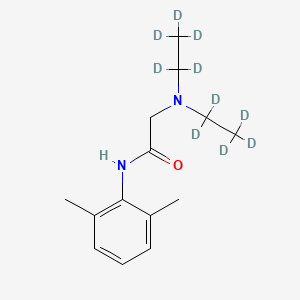

Unicité de Tolvaptan-d7

This compound est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les études pharmacocinétiques et métaboliques. Les atomes de deutérium aident à suivre le comportement du médicament dans l'organisme de manière plus précise que les composés non marqués. De plus, l'antagonisme sélectif de this compound du récepteur V2 en fait un outil précieux pour étudier les effets spécifiques du blocage des récepteurs de la vasopressine .

Propriétés

IUPAC Name |

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-FFQSSJIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Tolvaptan-d7 used as an internal standard in the analysis of Tolvaptan in biological samples?

A1: this compound, a deuterated form of Tolvaptan, is used as an internal standard due to its similar chemical behavior to the analyte, Tolvaptan. [] This similarity is crucial during sample preparation and analysis. Both Tolvaptan and this compound will be similarly affected by matrix effects, extraction recoveries, and ionization efficiency. By comparing the signal response of Tolvaptan to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of Tolvaptan in complex biological matrices like plasma.

Q2: What are the advantages of the developed LC-ESI-MS/MS method for Tolvaptan analysis described in the research paper?

A2: The research highlights several advantages of their developed LC-ESI-MS/MS method for analyzing Tolvaptan in human plasma: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.